4-phenyl-1H-pyrazole-3,5-diamine

CDK inhibition SAR kinase selectivity

4-Phenyl-1H-pyrazole-3,5-diamine is a polyfunctional heterocyclic building block featuring a pyrazole core with two amino groups at positions 3 and 5 and a phenyl substituent at position First prepared via cyclization of phenylmalononitrile with hydrazine hydrate , this scaffold has been identified as a privileged fragment for targeting ATP-binding pockets in multiple kinase families, including cyclin-dependent kinases (CDKs), integrin-linked kinase (ILK), and transforming growth factor-beta (TGF-β) receptor kinases. The 3,5-diaminopyrazole motif provides key hinge-region hydrogen-bonding interactions with kinase active sites, while the 4-position offers a vector for derivatization that dramatically modulates potency and selectivity.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 85738-39-2
Cat. No. B3158374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1H-pyrazole-3,5-diamine
CAS85738-39-2
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2N)N
InChIInChI=1S/C9H10N4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13)
InChIKeyBRZWFNGADUJWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-pyrazole-3,5-diamine (CAS 85738-39-2): Core Scaffold for Kinase-Targeted Chemical Biology and Drug Discovery


4-Phenyl-1H-pyrazole-3,5-diamine is a polyfunctional heterocyclic building block featuring a pyrazole core with two amino groups at positions 3 and 5 and a phenyl substituent at position 4. First prepared via cyclization of phenylmalononitrile with hydrazine hydrate [1], this scaffold has been identified as a privileged fragment for targeting ATP-binding pockets in multiple kinase families, including cyclin-dependent kinases (CDKs), integrin-linked kinase (ILK), and transforming growth factor-beta (TGF-β) receptor kinases [2] [3]. The 3,5-diaminopyrazole motif provides key hinge-region hydrogen-bonding interactions with kinase active sites, while the 4-position offers a vector for derivatization that dramatically modulates potency and selectivity [2]. The compound serves as the unsubstituted phenyl parent from which a range of high-affinity inhibitors—particularly 4-arylazo derivatives—have been systematically developed [2] [3].

Why 4-Phenyl-1H-pyrazole-3,5-diamine Cannot Be Replaced by Generic Pyrazole Analogs: The 4-Position Dictates Kinase Affinity and Selectivity


Substitution at the 4-position of the 3,5-diaminopyrazole scaffold is the single most critical determinant of kinase inhibitory potency and selectivity across multiple targets. Systematic SAR studies have demonstrated that the unsubstituted phenyl parent scaffold is essentially inactive against CDK2-cyclin E in vitro, whereas conversion to the 4-arylazo derivative 31b (CAN508) yields a potent CDK9-cyclin T1 inhibitor with an IC50 of 0.35 µM [1]. Similarly, replacement of the phenyl group with a 4-methoxyphenylazo substituent (QLT0267) redirects inhibitory activity toward integrin-linked kinase (ILK) with an IC50 of 26 nM and >1000-fold selectivity over CK2, CSK, DNA-PK, and PIM1 . Within the TGF-β receptor I kinase series, 4-phenyl-substituted pyrazole inhibitors exhibit IC50 values spanning 30 to 555 nM, with potency exquisitely sensitive to the nature of the 4-substituent [2]. These data collectively demonstrate that the 4-phenyl parent compound is not a standalone drug candidate but rather an essential, non-substitutable intermediate for accessing diverse, target-selective kinase inhibitors—a role that generic 4-unsubstituted or 4-alkyl pyrazoles cannot fulfill.

Quantitative Differentiation Evidence for 4-Phenyl-1H-pyrazole-3,5-diamine: Comparator-Based Activity and Synthetic Utility Data


CDK2/Cyclin E Inhibitory Activity: Inactive Parent Scaffold vs. Potent 4-Arylazo Derivative CAN508 (31b)

The parent 3,5-diamino-4-phenylpyrazole scaffold shows only low inhibition activity against CDK2/cyclin E kinase in routine screening [1]. In direct contrast, the 4-arylazo derivative CAN508 (compound 31b, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol) inhibits CDK9/cyclin T1 with an IC50 of 0.35 µM (350 nM) and exhibits 38-fold selectivity for CDK9/cyclin T1 over other CDK/cyclin complexes [2] [3]. This represents a >285-fold improvement in potency resulting solely from 4-position functionalization, as quantified by the change from a qualitatively inactive state to a sub-micromolar IC50.

CDK inhibition SAR kinase selectivity

Integrin-Linked Kinase (ILK) Inhibition: 4-Phenyl Parent vs. 4-Methoxyphenylazo Derivative QLT0267

While no detectable ILK inhibitory activity has been reported for the 4-phenyl parent compound 4-phenyl-1H-pyrazole-3,5-diamine, its 4-methoxyphenylazo analog QLT0267 (4-((4-methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine) is a potent and selective ILK inhibitor with an IC50 of 26 nM . QLT0267 displays a selectivity window exceeding 1000-fold over CK2, CSK, DNA-PK, PIM1, PKB/AKT, and PKC, and greater than 100-fold over ERK1, GSK3β, LCK, PKA, p70S6K, and RSK1 . Critically, QLT0267 retains only modest activity against CDK1/2/5 (>10-fold selectivity margin) . This contrasts sharply with the CAN508 (4-hydroxyphenylazo) scaffold's preference for CDK9, demonstrating that the 4-aryl ring identity directs target selectivity between CDK and ILK families.

ILK inhibition cancer signaling target selectivity

TGF-β Type I Receptor Kinase (TβRI) Inhibition: 4-Phenyl Substituted Pyrazoles Exhibit Defined Potency Window vs. Alternative Substitution Patterns

4-Phenyl-substituted pyrazole derivatives have been characterized as inhibitors of TGF-β receptor I kinase (TβRI/ALK5) with IC50 values ranging from 30 to 555 nM across multiple analogs [1] [2]. These inhibitors block TGF-β-induced Smad2 phosphorylation in NMuMg mammary epithelial cells with potency equivalent to their in vitro kinase inhibitory activity [2]. The 4-phenyl ring is a critical structural determinant: patent disclosures reveal that the 3,5-diamino-4-phenylpyrazole core is specifically claimed as the scaffold underlying potent TβRI inhibition, with variations at the 4-position modulating both potency and selectivity versus p38 MAP kinase [3]. This positions 4-phenyl-1H-pyrazole-3,5-diamine as the key intermediate for generating TβRI inhibitor libraries, where alternative 4-substituents (e.g., 4-pyridyl, 4-fluorophenyl) produce distinct selectivity profiles.

TGF-beta inhibition fibrosis epithelial-mesenchymal transition

Synthetic Accessibility and Scaffold Versatility: One-Step Access from Phenylmalononitrile vs. Multi-Step Routes for 4-Alkyl or 4-Aryl Analogs

4-Phenyl-1H-pyrazole-3,5-diamine is synthesized in a single step by the reaction of phenylmalononitrile with hydrazine hydrate, yielding the polyfunctional heterocycle that reacts directly with 1,3-dicarbonyl compounds (acetylacetone, ethyl acetoacetate, malonaldehyde, etc.) to afford pyrazolo[1,5-a]pyrimidine derivatives [1]. In contrast, the preparation of 4-substituted pyrazole-3,5-diamines with alternative aryl, heteroaryl, or styryl groups requires multi-step sequences involving Suzuki-Miyaura coupling of 4-bromo precursors followed by iron-catalyzed reduction, significantly increasing synthetic complexity and cost [2]. The commercial availability of phenylmalononitrile and the one-pot nature of the cyclization provide a cost and time advantage for library-scale synthesis compared to analogs requiring pre-functionalized aryl boronic acids and palladium catalysis [2].

synthetic intermediate heterocyclic chemistry building block

Where 4-Phenyl-1H-pyrazole-3,5-diamine Delivers Measurable Procurement Value: Evidence-Backed Application Scenarios


CDK9/cyclin T1 Inhibitor Lead Generation: From Inactive Scaffold to Sub-Micromolar Kinase Probe

Researchers developing ATP-competitive CDK inhibitors should procure 4-phenyl-1H-pyrazole-3,5-diamine as the starting scaffold for 4-arylazo derivatization. The parent compound is inactive against CDK2/cyclin E, but conversion to CAN508 (31b) via diazonium coupling yields a potent CDK9/cyclin T1 inhibitor (IC50 = 350 nM) with 38-fold selectivity over other CDK/cyclin complexes [1]. This established SAR trajectory provides a validated path for generating novel CDK inhibitors by varying the diazonium coupling partner, as demonstrated by the 35-analog library characterized in Kryštof et al. (2006) [1]. The X-ray co-crystal structure (PDB: 2CLX) further enables structure-based design directly from this scaffold [1].

Integrin-Linked Kinase (ILK) Inhibitor Synthesis: Accessing QLT0267-Class Compounds with >1000-Fold Selectivity

For cancer signaling programs targeting ILK, 4-phenyl-1H-pyrazole-3,5-diamine serves as the essential precursor for synthesizing QLT0267 (4-methoxyphenylazo derivative, ILK IC50 = 26 nM). QLT0267 exhibits >1000-fold selectivity over CK2, CSK, DNA-PK, and PIM1 kinases, and demonstrates cellular target engagement (pAKT Ser473 inhibition, IC50 = 1 µM) and in vivo antitumor activity in DRO xenograft models [1]. The parent compound enables parallel synthesis of both CDK9-selective (CAN508-type) and ILK-selective (QLT0267-type) inhibitors, allowing efficient exploration of two distinct kinase targets from a single core intermediate [1].

TGF-β Receptor I Kinase (TβRI/ALK5) Inhibitor Development: Defined Potency Window for Anti-Fibrotic Lead Optimization

Medicinal chemistry teams pursuing TGF-β pathway inhibitors for fibrosis or oncology can utilize 4-phenyl-1H-pyrazole-3,5-diamine as the privileged scaffold, with established TβRI IC50 values in the 30–555 nM range [1]. Cellular validation assays in NMuMg cells confirm that in vitro kinase inhibition translates to blockade of Smad2 phosphorylation in vivo [1]. The 4-phenyl core is specifically claimed in TGF-β inhibitor patents (US20050288317A1), and the two free amino groups provide orthogonal derivatization handles for optimizing potency, selectivity versus p38 MAP kinase, and pharmacokinetic properties .

Pyrazolo[1,5-a]pyrimidine Library Synthesis: One-Step Cyclization to Fused Heterocyclic Systems

Synthetic chemistry groups building fused pyrazole libraries should exploit the polyfunctional reactivity of 4-phenyl-1H-pyrazole-3,5-diamine, which undergoes direct cyclization with 1,3-dicarbonyl compounds (acetylacetone, ethyl acetoacetate, malonaldehyde, etc.) to yield 2-aminopyrazolo[1,5-a]pyrimidines in a single step [1]. This contrasts with the ≥3-step Suzuki-Miyaura/iron-reduction sequence required for alternative 4-aryl analogs , offering significant savings in time, catalyst cost, and purification effort for library-scale synthesis. The resulting bicyclic products retain a free amino group capable of further functionalization [1].

Quote Request

Request a Quote for 4-phenyl-1H-pyrazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.